molecular formula C30H27NO7 B11574034 4-(1-benzofuran-2-ylcarbonyl)-5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11574034
M. Wt: 513.5 g/mol
InChI Key: HRSWGAJRGQKXDA-UHFFFAOYSA-N
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Description

4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzofuran moiety, a benzyl ether group, and a methoxyethyl group

Preparation Methods

The synthesis of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Ether Group: This step involves the protection of hydroxyl groups using benzyl bromide in the presence of a base.

    Formation of the Pyrrol-2-One Ring: This can be accomplished through cyclization reactions involving amide or imine intermediates.

    Methoxyethyl Group Addition: This step involves the alkylation of the hydroxyl group with methoxyethyl chloride in the presence of a base.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether group, replacing the benzyl group with other substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.

Scientific Research Applications

4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-tumor, anti-inflammatory, or anti-viral activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar compounds to 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include:

    Benzofuran Derivatives: Compounds with similar benzofuran structures, such as benzofuran-2-carboxamide derivatives, which also exhibit biological activities.

    Benzyl Ether Compounds: Compounds with benzyl ether groups, which are used in various organic synthesis applications.

    Pyrrol-2-One Derivatives: Compounds with pyrrol-2-one rings, which are common in medicinal chemistry for their biological activities.

The uniqueness of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of these functional groups, providing a versatile scaffold for various applications.

Properties

Molecular Formula

C30H27NO7

Molecular Weight

513.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(3-methoxy-4-phenylmethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C30H27NO7/c1-35-15-14-31-27(21-12-13-23(24(17-21)36-2)37-18-19-8-4-3-5-9-19)26(29(33)30(31)34)28(32)25-16-20-10-6-7-11-22(20)38-25/h3-13,16-17,27,33H,14-15,18H2,1-2H3

InChI Key

HRSWGAJRGQKXDA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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